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Introduction

Nvs-bptf-1 is a potent and selective chemical probe for the bromodomain of BPTF
(Bromodomain and PHD finger Transcription Factor).[1] BPTF is the largest subunit of the
Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and
gene transcription.[2][3][4] The NURF complex, through BPTF's bromodomain, recognizes and
binds to acetylated histone tails, leading to chromatin accessibility and regulation of gene
expression.[1][4] Dysregulation of BPTF has been implicated in various cancers, making it an
attractive therapeutic target.[4]

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based
method used to measure molecular interactions in live cells.[5][6][7] This technology utilizes a
NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled tracer as an
acceptor. When the donor and acceptor are in close proximity (<10 nm), energy transfer
occurs, resulting in a quantifiable BRET signal. In the context of Nvs-bptf-1, a target
engagement assay can be established where the compound competes with a fluorescent
tracer for binding to a NanoLuc®-tagged BPTF bromodomain, leading to a decrease in the
BRET signal. This allows for the quantitative determination of the compound's affinity and
occupancy of its target in a cellular environment.[8][9]

These application notes provide a detailed protocol for utilizing Nvs-bptf-1 in a NanoBRET™
target engagement assay to measure its intracellular potency and selectivity.
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Signaling Pathway of BPTF in Chromatin
Remodeling

BPTF is a core component of the NURF chromatin remodeling complex. The bromodomain of
BPTF specifically recognizes and binds to acetylated lysine residues on histone tails,
particularly H4K16ac.[4] This interaction is crucial for recruiting the NURF complex to specific
genomic loci. Once recruited, the ATPase subunit of NURF (SNF2H or SNF2L) utilizes the
energy from ATP hydrolysis to reposition nucleosomes, thereby altering chromatin structure
and accessibility for transcription factors and the transcriptional machinery.[2][3] Nvs-bptf-1
acts by competitively inhibiting the binding of the BPTF bromodomain to acetylated histones,
thus preventing the recruitment of the NURF complex and subsequent chromatin remodeling.
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BPTF's role in chromatin remodeling and its inhibition by Nvs-bptf-1.
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Quantitative Data Summary

The following table summarizes the quantitative data for Nvs-bptf-1 and its negative control,
NVS-BPTF-C. For comparison, data for the well-characterized BET bromodomain inhibitor JQ1
is also included.

Compound Target Assay Type Cell Line IC50 / Kd Reference
BPTF
Nvs-bptf-1 Bromodomai NanoBRET™  HEK293 16 nM (IC50) [1]
n
BPTF AlphaScreen - 56 nM (IC50) [1]
Bio-Layer
BPTF Interferometr - 71 nM (Kd) [1]
y (BLI)
BPTF
NVS-BPTF-C  Bromodomai NanoBRET™  HEK293 No activity [1]
n
Bio-Layer
BPTF Interferometr - 1.67 uM (Kd) [1]
y (BLI)
Disrupts
BRD4-p65
JQ1 BRD4 NanoBRET™ INS 832/13 ) ) [10]
interaction at
1uM

Experimental Protocols
Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a competitive binding assay performed in live
cells. A NanoLuc®-tagged BPTF bromodomain (the "donor") is expressed in cells. A cell-
permeable fluorescent tracer that binds to the BPTF bromodomain (the "acceptor”) is then
added. Binding of the tracer to the NanoLuc®-BPTF fusion protein brings the donor and
acceptor into close proximity, resulting in a high BRET signal. When a competing compound
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like Nvs-bptf-1 is introduced, it displaces the tracer from the NanoLuc®-BPTF, leading to a
decrease in the BRET signal in a dose-dependent manner. This allows for the determination of

the compound's intracellular IC50 value.

NanoBRET Target Engagement Principle

High BRET Signal (No Inhibitor) Low BRET Signal (With Nvs-bptf-1)

NanoLuc-BPTF Fluorescent Tracer
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Principle of the NanoBRET™ Target Engagement Assay.

Materials and Reagents
e HEK293 or HEK293T cells

e Opti-MEM™ | Reduced Serum Medium

e Fetal Bovine Serum (FBS)
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e Trypsin-EDTA

e DPBS

e Plasmid encoding NanoLuc®-BPTF bromodomain fusion protein
o Transfection reagent (e.g., FUGENE® HD)

o White, 96-well or 384-well assay plates

e Nvs-bptf-1 and NVS-BPTF-C (as a negative control)

o Bespoke Tracer (5961) or a suitable fluorescent tracer for the BPTF bromodomain. Note:
The original publication utilized a bespoke tracer (5961) which may not be commercially
available.[1] A suitable alternative may need to be identified and validated.

e NanoBRET™ Nano-Glo® Substrate

e Luminometer capable of measuring dual-filtered luminescence (e.g., with 460nm and 618nm
filters)

Experimental Workflow
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NanoBRET Assay Workflow for Nvs-bptf-1
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Step-by-step workflow for the Nvs-bptf-1 NanoBRET™ assay.
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Detailed Protocol

Day 1: Cell Culture and Transfection

e Culture HEK293T cells in a T75 flask using Opti-MEM™ | medium supplemented with 10%
FBS until they reach 80-90% confluency.

» Prepare the transfection complex according to the manufacturer's instructions. For a single
well of a 6-well plate, a common starting point is a 1:10 ratio of NanoLuc®-BPTF plasmid to
carrier DNA (e.g., pPGEM-3Zf(-)) to a total of 1 ug of DNA, and a 3:1 ratio of transfection
reagent to total DNA.

o Add the transfection complex to the cells and incubate overnight at 37°C in a humidified
incubator with 5% CO2.

Day 2: Cell Seeding and Compound Treatment

Approximately 20-24 hours post-transfection, detach the cells using Trypsin-EDTA and
resuspend them in fresh Opti-MEM™ | with 10% FBS.

e Count the cells and adjust the density to 2 x 10"5 cells/mL.

o Prepare serial dilutions of Nvs-bptf-1 and NVS-BPTF-C in Opti-MEM™ |. A typical
concentration range to test would be from 1 nM to 10 uM.

e Add the diluted compounds to the wells of a white 96-well or 384-well assay plate. Include
wells with vehicle (e.g., DMSQO) as a control.

e Add 20 pL of the cell suspension to each well.
Day 3: Tracer Addition, Substrate Reaction, and Measurement

o Prepare the fluorescent tracer solution. Based on the SGC protocol, the bespoke tracer 5961
was used at a final concentration of 1 uM.[1] Dilute the tracer in Opti-MEM™ |.

o Add the tracer solution to all wells.

 Incubate the plate for 2-4 hours at 37°C.
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» Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's
instructions.

e Add the substrate to each well.

o Immediately measure the luminescence at the donor wavelength (460 nm) and the acceptor
wavelength (618 nm) using a luminometer with appropriate filters.

Data Analysis

o Calculate the Raw BRET Ratio:
o For each well, divide the acceptor emission (618 nm) by the donor emission (460 nm).
o BRET Ratio = (Acceptor Emission) / (Donor Emission)

» Corrected BRET Ratio:

o Subtract the average BRET ratio of the "no tracer” control wells from all other BRET ratio
values.

¢ IC50 Determination:

o Normalize the data by setting the average corrected BRET ratio of the vehicle control as
100% and the average corrected BRET ratio of a high concentration of a known inhibitor
(or the lowest value obtained with Nvs-bptf-1) as 0%.

o Plot the normalized BRET ratio against the logarithm of the Nvs-bptf-1 concentration.

o Fit the data to a four-parameter logistic regression model to determine the IC50 value.

Troubleshooting
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Issue Possible Cause Solution

) ) o Optimize transfection reagent
Low BRET signal Low transfection efficiency )
and DNA concentration.

Use a stronger promoter or
Low protein expression increase the amount of
plasmid DNA.

] Use fresh reagents and store
Inactive tracer or substrate
them properly.

) High NanoLuc®-BPTF Reduce the amount of plasmid
High background . .
expression used for transfection.

Ensure the use of appropriate

Spectral overlap filters for donor and acceptor
emission.
) o ) Ensure accurate cell counting
High variability Inconsistent cell numbers

and even seeding.

o Use calibrated pipettes and
Inaccurate pipetting _
proper technique.

Conclusion

The NanoBRET™ Target Engagement Assay provides a robust and quantitative method to
evaluate the intracellular activity of Nvs-bptf-1. By following this protocol, researchers can
accurately determine the potency of Nvs-bptf-1 in live cells, providing valuable insights into its
potential as a therapeutic agent targeting the BPTF bromodomain. The high-quality data
generated can significantly contribute to drug development programs focused on chromatin
remodeling and cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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